molecular formula C9H12N2O2 B2915763 ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate CAS No. 67879-31-6

ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate

Cat. No. B2915763
CAS RN: 67879-31-6
M. Wt: 180.207
InChI Key: AWFHHXNBRIJOLI-SNAWJCMRSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular formula of a similar compound, (1-methyl-1H-imidazol-5-yl)methanamine, is CHN with an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Catalysis and Synthesis

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate is involved in various catalytic and synthetic processes, leveraging the reactivity of its imidazole group. For instance, N-heterocyclic carbenes (NHCs), which can be derived from imidazoles, are efficient catalysts in transesterification and acylation reactions, facilitating the conversion of esters and alcohols under mild conditions, including commercially available methyl esters reacting with primary alcohols to form corresponding esters efficiently (Grasa et al., 2003). This property is significant for the synthesis of complex molecules and for applications in pharmaceuticals and materials science.

Crystal Packing and Molecular Interactions

The structure and interactions within crystals of compounds containing the this compound moiety or similar structures have been explored. For example, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate shows unique crystal packing involving rare N⋯π and O⋯π interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, demonstrating the significance of these non-covalent interactions in the stabilization of molecular assemblies (Zhang et al., 2011).

Corrosion Inhibition

Compounds with imidazole derivatives, including structures similar to this compound, have been studied for their potential as corrosion inhibitors. The electrochemical behavior of such compounds has been evaluated, showing that imidazole derivatives can serve as effective corrosion inhibitors, attributed to their ability to form stable coordination complexes with metal surfaces, thus protecting them from corrosion (Cruz et al., 2004).

Ionic Liquids and Solvent Systems

Imidazole-based structures are fundamental in the synthesis of ionic liquids, which have a wide range of applications from green chemistry to electrochemistry. For example, ionic liquids containing imidazolium-based monomers have been polymerized, leading to hydrophilic polymers that can be used in various chain extension experiments, offering new possibilities for the development of double hydrophilic block copolymers with specific ionic and responsive properties (Vijayakrishna et al., 2008).

Future Directions

The future directions in the field of imidazole research are likely to involve the development of new drugs and the exploration of new synthetic routes for imidazole and their derived products .

properties

IUPAC Name

ethyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-7-11(8)2/h4-7H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFHHXNBRIJOLI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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